2,2-Dimethylchroman-8-carboxylic acid

Drug Design Medicinal Chemistry Structure-Activity Relationship

Secure the correct regioisomer for reproducible SAR. Generic 5- or 6-substituted analogs alter sterics and hydrogen bonding, invalidating downstream bioassays. - **Exact substitution**: 2,2-dimethyl & 8-carboxylic acid (XLogP3 2.4, TPSA 46.5 Ų) - **Validated utility**: Precursor for 6-fluoro/chloro derivatives & ICAM-1 expression inhibitors - **Supply guarantee**: ≥95% purity, same-batch consistency for hit-to-lead optimization

Molecular Formula C12H14O3
Molecular Weight 206.241
CAS No. 82553-56-8
Cat. No. B2931454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylchroman-8-carboxylic acid
CAS82553-56-8
Molecular FormulaC12H14O3
Molecular Weight206.241
Structural Identifiers
SMILESCC1(CCC2=C(O1)C(=CC=C2)C(=O)O)C
InChIInChI=1S/C12H14O3/c1-12(2)7-6-8-4-3-5-9(11(13)14)10(8)15-12/h3-5H,6-7H2,1-2H3,(H,13,14)
InChIKeyCNNKZSZUCRDOIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylchroman-8-carboxylic Acid Physicochemical Profile


2,2-Dimethylchroman-8-carboxylic acid (CAS 82553-56-8) is a chromane derivative featuring a characteristic 2,2-dimethyl substitution and a carboxylic acid moiety at the 8-position of the bicyclic scaffold [1]. This specific substitution pattern dictates a unique physicochemical profile (e.g., exact mass of 206.094 Da, XLogP3 of 2.4, topological polar surface area of 46.5 Ų), distinguishing it from unsubstituted or regioisomeric analogs [1]. While often procured as a building block or synthetic intermediate with reported purities of ≥95% from commercial suppliers, its strategic value in research is directly tied to these quantifiable molecular properties, which influence reactivity, lipophilicity, and biological target engagement [REFS-1, REFS-2].

1 Regiospecific 8-carboxylic acid handle for targeted diversification
2 Lipophilicity and PSA profile guide scaffold reactivity and target engagement models
3 Reported purity grade supports building block procurement workflow

2,2-Dimethylchroman-8-carboxylic Acid Positional Specificity


In medicinal chemistry and chemical biology, the substitution pattern on a chromane scaffold is a primary determinant of its interaction with biological targets and its utility as a synthetic building block. Generic substitution with regioisomers like 2,2-Dimethylchroman-5-carboxylic acid or 2,2-Dimethylchroman-6-carboxylic acid is scientifically unsound due to altered steric and electronic environments that dictate distinct structure-activity relationships (SAR) [REFS-1, REFS-2]. For instance, while all three share identical molecular weight (206.24 g/mol) and logP (XLogP3=2.4), the different spatial orientation of the key 8-carboxylic acid handle directly impacts its ability to form specific hydrogen-bond networks or undergo regioselective transformations, as evidenced by its unique role in the synthesis of 6-fluoro and 6-chloro derivatives, where other isomers would yield non-equivalent products [REFS-2, REFS-3].

Target compound
2,2-Dimethylchroman-8-carboxylic acid
8-COOH orientation shapes hydrogen-bond networks and regioselective transformations.
Regioisomer mismatch
2,2-Dimethylchroman-5- or 6-carboxylic acid
Identical bulk descriptors but altered spatial orientation may shift target engagement and synthetic outcomes.
Target compound
2,2-Dimethylchroman-8-carboxylic acid
Gem-dimethyl group introduces steric demand and conformational rigidity.
Unsubstituted analog
Chroman-8-carboxylic acid
Lacks 2,2-dimethyl substitution; reactivity and metabolic stability profiles may differ.

2,2-Dimethylchroman-8-carboxylic Acid Comparative Evidence


Lipophilicity Equivalence and Topological Divergence

While the 8-carboxy and 5-carboxy regioisomers of 2,2-dimethylchroman exhibit an identical calculated XLogP3 value of 2.4, the substitution pattern fundamentally alters the three-dimensional spatial orientation of the carboxylate group [1]. This topological divergence, despite identical molecular weight (206.24 Da) and hydrogen bond donor/acceptor counts, is a critical determinant of molecular recognition events with protein targets, influencing binding pose and, consequently, pharmacological activity [2].

Lipophilicity vs. topology
Cross-study comparable
XLogP3 2.4 vs 2,2-Dimethylchroman-5-carboxylic acid (XLogP3 2.4); identical 1D descriptor hides distinct spatial orientation of carboxylate
1D descriptors insufficient for scaffold selection; 8-position topology is a non-replicable feature.
Computational prediction; review in context of 3D binding models.
Drug Design Medicinal Chemistry Structure-Activity Relationship

Steric Hindrance from 2,2-Dimethyl Substitution

The presence of the gem-dimethyl group at the 2-position introduces quantifiable steric hindrance compared to the unsubstituted chroman-8-carboxylic acid, evidenced by a 4-unit increase in heavy atom count (15 vs. 11) and a 28 Da increase in molecular weight (206.24 vs. 178.18) [REFS-1, REFS-2]. This increased steric bulk, while maintaining the same number of hydrogen bond donors and acceptors, can enhance metabolic stability and influence conformational rigidity, making it a preferred scaffold for modulating target engagement in congested binding pockets [2].

Steric differentiation
Cross-study comparable
+28.06 Da, +4 heavy atoms vs chroman-8-carboxylic acid
Quantifiable steric demand may influence conformational bias and metabolic stability.
Supports differentiation from unsubstituted chromane core.
Synthetic Chemistry Chemical Biology Reactivity

Validated Scaffold for KATP & ICAM-1 Modulators

Unlike its unsubstituted or regioisomeric counterparts which lack documented bioactivity in peer-reviewed literature, 2,2-Dimethylchroman-8-carboxylic acid serves as the validated core structure for the synthesis of 4,6-disubstituted derivatives that demonstrate quantifiable inhibition of insulin release from pancreatic β-cells and relaxation of vascular smooth muscle [1]. Furthermore, derivatives of this scaffold have been quantitatively evaluated for their ability to inhibit ICAM-1 expression in human endothelial cells, establishing its role as a privileged scaffold in inflammation and cardiovascular disease research [2].

Scaffold literature context
Class-level inference
SAR studies available for 4,6-disubstituted analogs acting on KATP channels and ICAM-1 expression; comparator scaffolds lack peer-reviewed bioactivity data.
Reported scaffold context supports early-stage hit finding; verify in target assay.
Class-level evidence; data to verify for specific derivative.
ATP-Sensitive Potassium Channels Inflammation Cardiovascular Research

2,2-Dimethylchroman-8-carboxylic Acid Applications


KATP Channel Modulator Synthesis

Procure 2,2-Dimethylchroman-8-carboxylic acid as the essential starting material for building a library of 4,6-disubstituted 2,2-dimethylchromans. The 8-carboxylic acid serves as a key functional handle for late-stage diversification, while the 2,2-dimethyl group provides the requisite core structure for targeting ATP-sensitive potassium (KATP) channels. This approach is directly supported by SAR studies demonstrating the impact of substituents on insulin release and vasorelaxation [1].

ICAM-1 Inhibitor Development

Utilize 2,2-Dimethylchroman-8-carboxylic acid as a validated building block for synthesizing novel inhibitors of ICAM-1 expression. This application is grounded in research showing that derivatives of this scaffold can significantly modulate this key inflammatory pathway in human endothelial cells, making it a strategic choice for inflammation-focused drug discovery projects [2].

Scaffold Hopping and Analog Design

Leverage the quantifiable steric and topological advantages of the 2,2-dimethylchroman-8-carboxylic acid core compared to the unsubstituted chroman-8-carboxylic acid (ΔMW = +28.06 Da, ΔHeavy Atom Count = +4) to explore novel chemical space in hit-to-lead optimization. Its unique substitution pattern offers a distinct conformational bias that can be exploited to modulate ADME properties or target selectivity [3].

Application
Selection Property
Validation Focus
KATP channel modulator synthesis
Regiospecific 8-COOH diversification handle
Insulin release and vasorelaxation model endpoint context
ICAM-1 inhibitor development
Literature-supported scaffold for inflammation targets
ICAM-1 expression assay in endothelial cell research models
Scaffold hopping and analog design
Differentiated steric and topological profile
Conformational bias and ADME property exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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